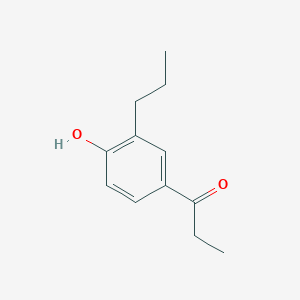

1-(4-hydroxy-3-propylphenyl)propan-1-one

Description

1-(4-Hydroxy-3-propylphenyl)propan-1-one is an aromatic hydroxyketone characterized by a propan-1-one backbone substituted with a hydroxy group and a propyl group at the 4- and 3-positions of the phenyl ring, respectively. Hydroxyketones are notable for their roles in organic synthesis, pharmaceuticals, and flavoring agents, with substituents critically influencing reactivity and biological activity .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-hydroxy-3-propylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2/c1-3-5-9-8-10(11(13)4-2)6-7-12(9)14/h6-8,14H,3-5H2,1-2H3 |

InChI Key |

AUTJPPNKNITORX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)CC)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation

Condensation of 4-hydroxy-3-propylbenzaldehyde with acetone in alkaline media forms the α,β-unsaturated ketone intermediate, which is subsequently hydrogenated. However, this method suffers from low regioselectivity (<50% yield) due to competing aldol side reactions.

Grignard Reaction with Nitriles

4-Hydroxy-3-propylbenzonitrile reacts with ethyl magnesium bromide to form an imine intermediate, which is hydrolyzed to the ketone using dilute HCl. This route achieves moderate yields (55–60%) but requires stringent anhydrous conditions.

Grignard Protocol:

Catalytic and Solvent Optimization

Lewis Acid Catalysts

AlCl₃ remains the most effective catalyst for Friedel-Crafts acylation, though FeCl₃ and ZnCl₂ show promise for reducing side products. Yields improve to 75% when using ZnCl₂ in nitrobenzene solvent.

Solvent Effects

Polar aprotic solvents (e.g., nitromethane, dichloroethane) enhance electrophilic reactivity, while protic solvents (e.g., methanol) favor deprotection steps. Mixed solvents like acetonitrile/water (4:1) optimize hydrolysis rates.

Industrial-Scale Considerations

Cost-Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-propylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed:

Oxidation: 1-(4-Hydroxy-3-propylphenyl)propan-1-one can be converted to 1-(4-hydroxy-3-propylphenyl)propanoic acid.

Reduction: The compound can be reduced to 1-(4-hydroxy-3-propylphenyl)propan-1-ol.

Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-3-propylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-propylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(4-hydroxy-3-propylphenyl)propan-1-one and related compounds:

Key Observations :

- Chain Length: Replacing the propanone backbone with butanone (as in 1-(4-hydroxy-3-propylphenyl)-1-butanone) increases molecular weight (263.34 g/mol) and melting point (175°C), likely due to enhanced van der Waals interactions .

- Electron-Withdrawing Groups: The nitro group in 3-(4-hydroxyphenyl)-3-morpholino-1-(4-nitrophenyl)propan-1-one increases reactivity but raises toxicity concerns, contrasting with the hydroxy and propyl groups in the target compound .

Spectroscopic and Analytical Data

- FTIR Profiles : Cyclopropane-containing analogs (e.g., in ) show distinct FTIR peaks (e.g., 1745 cm⁻¹ for carbonyl stretches), which could guide characterization of the target compound.

- NMR Trends : Methoxy-substituted analogs () exhibit predictable shifts in ¹H NMR spectra (e.g., δ 3.8 ppm for methoxy protons), providing a benchmark for analyzing the target’s hydroxy and propyl groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-hydroxy-3-propylphenyl)propan-1-one, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation , analogous to methods used for structurally related arylpropanones. For example, reacting 4-hydroxy-3-propylbenzaldehyde with propanone in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature typically yields the target compound. Optimization of molar ratios, solvent polarity, and reaction time (e.g., 4–6 hours) can enhance yields. Catalytic acid or base adjustments may also mitigate side reactions like over-condensation .

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural integrity via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., ketone carbonyl at δ ~200 ppm in ¹³C NMR) .

Q. How is crystallographic data for 1-(4-hydroxy-3-propylphenyl)propan-1-one refined to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data are refined using SHELXL , a widely validated program for small-molecule crystallography. Key steps include:

- Initial structure solution via SHELXD for phase determination.

- Refinement of positional and thermal displacement parameters with constraints for hydrogen bonding (e.g., O–H···O interactions).

- Validation using R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data for 1-(4-hydroxy-3-propylphenyl)propan-1-one be resolved?

- Methodological Answer : Discrepancies between experimental (e.g., NMR coupling constants) and DFT-predicted data often arise from dynamic effects or solvent interactions. Strategies include:

- 2D NMR (COSY, HSQC) to confirm spin systems and substituent positions.

- Molecular dynamics simulations to model solvent effects on conformational equilibria.

- High-resolution mass spectrometry (HRMS) to rule out isotopic or impurity interference .

Q. What experimental frameworks are used to evaluate the biological activity of 1-(4-hydroxy-3-propylphenyl)propan-1-one in neurological targets?

- Methodological Answer : Preclinical studies often involve:

- In vitro enzyme assays : Measure inhibition of targets like monoamine oxidases (MAOs) or acetylcholinesterase (IC₅₀ values).

- In vivo models : Intraperitoneal (i.p.) administration in rodent seizure models (e.g., maximal electroshock test) at 30–300 mg/kg doses, with neurotoxicity assessed via rotarod performance .

- Docking studies : Use AutoDock Vina to predict binding affinities to receptors (e.g., GABAₐ or NMDA receptors) .

Q. How do substituent effects (hydroxy vs. propyl groups) influence the compound’s reactivity in catalytic transformations?

- Methodological Answer : The electron-donating hydroxy group directs electrophilic substitution to the para position, while the bulky propyl group sterically hinders ortho/meta reactivity. Experimental validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.